PROTAC ER Degrader-15

Oral bioavailability PROTAC pharmacokinetics In vivo administration

PROTAC ER Degrader-15 (Compound is an orally active, heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase to the estrogen receptor (ER) for targeted degradation via the ubiquitin-proteasome system. With a molecular weight of 837.9 g/mol (C₄₇H₄₇F₄N₅O₅), this compound incorporates an ER-targeting ligand, a PROTAC linker, and a CRBN-recruiting moiety, distinguishing it structurally from non-PROTAC SERDs.

Molecular Formula C47H47F4N5O5
Molecular Weight 837.9 g/mol
Cat. No. B15544928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ER Degrader-15
Molecular FormulaC47H47F4N5O5
Molecular Weight837.9 g/mol
Structural Identifiers
InChIInChI=1S/C47H47F4N5O5/c48-35-2-1-3-36(49)43(35)34-24-61-40-21-31(57)5-7-33(40)42(34)28-19-37(50)44(38(51)20-28)54-14-10-27(11-15-54)22-53-16-12-47(13-17-53)25-55(26-47)30-4-6-32-29(18-30)23-56(46(32)60)39-8-9-41(58)52-45(39)59/h1-7,18-21,27,34,39,42,57H,8-17,22-26H2,(H,52,58,59)/t34-,39?,42+/m0/s1
InChIKeyOKVFHQZVUBUHTR-IBVBODMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC ER Degrader-15: Oral Estrogen Receptor PROTAC Degrader for Breast Cancer Research – Procurement-Ready Tool Compound


PROTAC ER Degrader-15 (Compound 40) is an orally active, heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase to the estrogen receptor (ER) for targeted degradation via the ubiquitin-proteasome system . With a molecular weight of 837.9 g/mol (C₄₇H₄₇F₄N₅O₅), this compound incorporates an ER-targeting ligand, a PROTAC linker, and a CRBN-recruiting moiety, distinguishing it structurally from non-PROTAC SERDs . Its reported oral bioavailability and anticancer activity make it a valuable tool for preclinical ER+ breast cancer research [1].

Why PROTAC ER Degrader-15 Cannot Be Replaced by Generic ER Degraders or Other PROTACs Without Risk of Experimental Divergence


ER-targeting PROTACs exhibit marked differences in degradation potency (DC₅₀), oral bioavailability, and structural composition that preclude simple interchange [1]. PROTAC ER Degrader-15 is characterized by oral activity—a rare and highly sought attribute among PROTACs due to their typically poor pharmacokinetic properties—whereas many potent ER PROTACs (e.g., ERD-308 with DC₅₀ 0.17 nM) lack reported oral bioavailability, limiting their utility to parenteral administration [2]. Furthermore, non-PROTAC SERDs like fulvestrant achieve only partial ER degradation (≈40–50%) and fail to eliminate phosphorylated ERα species . Selecting a degrader based solely on nominal target engagement ignores critical differences in degradation efficiency, route of administration, and catalytic mechanism that directly impact experimental reproducibility and translational relevance.

PROTAC ER Degrader-15: Comparative Quantitative Evidence for Informed Procurement Decisions


Oral Bioavailability: A Differentiating Feature Against High-Potency, Non-Oral ER PROTACs

PROTAC ER Degrader-15 is explicitly described as an 'orally active' estrogen receptor degrader in its primary characterization . This stands in contrast to structurally distinct, highly potent ER PROTACs such as ERD-308 (DC₅₀ 0.17–0.43 nM) and PROTAC ER Degrader-4 (IC₅₀ 0.3 nM) which lack reported oral bioavailability, thereby confining their experimental use to in vitro or parenteral in vivo models [1]. The oral activity of PROTAC ER Degrader-15 enables physiologically relevant, non-invasive dosing in preclinical animal studies—a critical advantage for chronic administration protocols and translational research.

Oral bioavailability PROTAC pharmacokinetics In vivo administration

Degradation Mechanism and Efficiency: PROTAC Catalytic Turnover vs. SERD Partial Depletion

As a PROTAC, ER Degrader-15 operates via a catalytic, event-driven mechanism wherein a single molecule can induce ubiquitination and degradation of multiple ER proteins, in contrast to SERDs that act stoichiometrically [1]. While quantitative DC₅₀ data for PROTAC ER Degrader-15 remains unreported in public domain at this time, class-level data demonstrates that PROTAC ER degraders (e.g., ARV-471) achieve average ER degradation of 64% (maximum 89%), significantly exceeding the 40–50% degradation observed with fulvestrant, the clinical SERD benchmark . This mechanistic advantage is further exemplified by PROTAC ER Degrader-12, which exhibits DC₅₀ < 10 nM in MCF-7 cells .

ER degradation PROTAC catalytic mechanism SERD comparison

Molecular Architecture Differentiation: CRBN-Recruiting PROTAC with Distinct Linker-Ligand Composition

PROTAC ER Degrader-15 utilizes a cereblon (CRBN) E3 ligase ligand (HY-138793) coupled via a proprietary linker (HY-30756) to an ER-targeting ligand (HY-170334), as detailed in its product specification . This configuration differs from VHL-based PROTACs like ERD-308 and PROTAC ER Degrader-4, which recruit the von Hippel-Lindau E3 ligase [1]. The choice of E3 ligase profoundly impacts degradation efficiency, cellular permeability, and tissue selectivity due to differential expression patterns of CRBN versus VHL [2]. Additionally, the linker length and composition (molecular weight 837.9 Da) position this compound within an intermediate size range that balances target engagement with favorable physicochemical properties for oral absorption.

PROTAC structure CRBN ligand Linker chemistry

Comparative Potency Context: PROTAC ER Degrader-15 vs. Clinically Advanced ARV-471

PROTAC ER Degrader-15 serves as a structurally related research tool to ARV-471 (vepdegestrant), the most clinically advanced oral ER PROTAC degrader (Phase 3). ARV-471 exhibits DC₅₀ values of approximately 1–2 nM in ER+ breast cancer cell lines . While direct DC₅₀ data for PROTAC ER Degrader-15 is not publicly disclosed, its identical core mechanism (oral, CRBN-recruiting ER PROTAC) and shared patent origin (WO2023241598) [1] position it as a valuable comparative probe for studying structure-degradation relationships. In contrast, non-oral ER PROTACs like ERD-308 achieve sub-nanomolar DC₅₀ (0.17 nM) but lack translational oral applicability , highlighting a potency–bioavailability trade-off that must inform experimental design.

DC₅₀ ER degradation potency ARV-471 comparator

Optimal Use Cases for PROTAC ER Degrader-15 in Preclinical Breast Cancer and Degrader Pharmacology Research


In Vivo Oral Efficacy Studies in ER+ Breast Cancer Xenograft Models

PROTAC ER Degrader-15's oral bioavailability enables daily oral gavage administration in MCF-7 or T47D xenograft-bearing mice, avoiding the confounding effects of repeated intraperitoneal injections. This scenario is ideal for evaluating tumor growth inhibition, ER degradation pharmacodynamics (via tumor Western blot), and dose-response relationships under clinically relevant oral dosing schedules .

Comparative CRBN- vs. VHL-Recruiting PROTAC Degradation Profiling

Due to its CRBN E3 ligase ligand (HY-138793), PROTAC ER Degrader-15 can be used alongside VHL-based ER PROTACs (e.g., ERD-308) to dissect E3 ligase-dependent differences in degradation kinetics, maximal degradation depth, and cellular context dependency. This is particularly relevant for laboratories studying cereblon modulation or IMiD resistance mechanisms .

Linker Structure-Activity Relationship (SAR) Studies

With its defined linker component (HY-30756), PROTAC ER Degrader-15 serves as a reference scaffold for exploring how linker length, flexibility, and composition affect ternary complex formation, degradation efficiency, and oral bioavailability. Researchers synthesizing novel ER PROTACs can use this compound as a benchmark for comparing degradation DC₅₀ and oral PK parameters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC ER Degrader-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.